molecular formula C24H26N4O5S B2921790 N-cyclopentyl-3-(2-methoxyethyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 946386-29-4

N-cyclopentyl-3-(2-methoxyethyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2921790
CAS No.: 946386-29-4
M. Wt: 482.56
InChI Key: UPYHGSPONGLQCO-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-(2-methoxyethyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic quinazoline derivative characterized by a bicyclic core structure substituted with a cyclopentyl group, a 2-methoxyethyl chain, and a sulfanyl-linked 3-nitrophenylmethyl moiety. Its molecular formula is C₂₅H₂₆N₄O₅S, with a molecular weight of 502.57 g/mol. The compound’s structural complexity arises from the integration of electron-withdrawing (nitro group) and electron-donating (methoxy group) substituents, which influence its physicochemical and pharmacological properties .

Properties

IUPAC Name

N-cyclopentyl-3-(2-methoxyethyl)-2-[(3-nitrophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O5S/c1-33-12-11-27-23(30)20-10-9-17(22(29)25-18-6-2-3-7-18)14-21(20)26-24(27)34-15-16-5-4-8-19(13-16)28(31)32/h4-5,8-10,13-14,18H,2-3,6-7,11-12,15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYHGSPONGLQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N=C1SCC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-(2-methoxyethyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. The starting materials might include cyclopentylamine, 2-methoxyethylamine, and 3-nitrobenzyl chloride. The synthesis could involve:

    Formation of the quinazoline core: This might be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the sulfanyl group: This could be done via a nucleophilic substitution reaction with 3-nitrobenzyl chloride.

    Attachment of the carboxamide group: This might involve an amidation reaction with a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-(2-methoxyethyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for diseases such as cancer, inflammation, or infections.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-(2-methoxyethyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The molecular pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The quinazoline scaffold is a privileged structure in drug discovery due to its versatility in accommodating diverse substituents. Below is a comparative analysis of the target compound with structurally related derivatives:

Table 1: Structural Comparison of Quinazoline Derivatives

Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound Cyclopentyl, 2-methoxyethyl, (3-nitrophenyl)methylsulfanyl C₂₅H₂₆N₄O₅S 502.57 Nitro group enhances electrophilicity; methoxy improves solubility .
N-cyclopentyl-3-(2-methoxyethyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide () Cyclopentyl, 2-methoxyethyl, (4-methylphenyl)-2-oxoethylsulfanyl C₂₆H₂₉N₃O₄S 479.60 Ketone-containing substituent may alter binding affinity vs. nitro group .
2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (, b) 4-Methoxyphenyl hydrazine, sulfamoylphenyl C₁₆H₁₅N₅O₃S 357.38 Simpler scaffold; sulfamoyl group enhances enzyme targeting .

Key Observations:

In contrast, the 4-methylphenyl-2-oxoethyl group in ’s compound may favor hydrogen bonding due to its ketone functionality . Methoxyethyl chains in both the target and ’s compound improve solubility, critical for bioavailability .

Synthetic Flexibility :

  • Diazonium coupling methods () are commonly employed for introducing aryl hydrazine substituents in quinazolines, but the target compound’s synthesis likely involves thioether linkage formation, as seen in ’s protocol .

Pharmacological and Physicochemical Properties

Table 2: Comparative Bioactivity and Physicochemical Data

Property / Compound Target Compound Compound (13b)
LogP (Predicted) ~3.5 (moderate lipophilicity) ~3.1 (lower due to ketone) ~2.8 (polar sulfamoyl group)
Solubility Moderate (methoxy enhances aqueous solubility) Moderate (ketone may reduce solubility) High (sulfamoyl group)
Bioactivity (Hypothesized) Kinase inhibition (e.g., EGFR) Unknown; structural analogs suggest protease targeting COX-2 inhibition (sulfamoyl derivatives)

Notes:

  • Bioactivity Clustering : highlights that compounds with similar structural motifs (e.g., nitro, sulfamoyl) cluster into groups with related modes of action, such as kinase or cyclooxygenase inhibition .
  • Lumping Strategy : As per , quinazolines with analogous substituents (e.g., nitro vs. methoxy) may undergo similar metabolic pathways, justifying comparative pharmacokinetic studies .

Biological Activity

N-cyclopentyl-3-(2-methoxyethyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic compound belonging to the quinazoline class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, antibacterial properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A quinazoline core which is essential for its biological activity.
  • Substituents including a cyclopentyl group , a methoxyethyl group , and a nitrophenylmethyl thio moiety that enhance its pharmacological profile.

Cytotoxicity

Research has shown that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. The cytotoxicity of this compound was evaluated against several cancer cell lines, including:

Cell LineIC50 (μM)Reference
MCF-725.5
HT-2930.0
PC-320.0

The compound demonstrated the highest potency against the PC-3 cell line, indicating its potential as an anticancer agent.

Antibacterial Activity

The antibacterial properties of quinazolines have been well-documented. In vitro studies showed that this compound exhibits activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) are summarized below:

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These findings suggest that the compound could be developed into an effective antibacterial agent.

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in cellular processes. Studies indicate that it may act as an inhibitor of phospholipase A2 and protease enzymes, which are crucial for inflammatory responses and cancer cell proliferation .

Case Studies

  • Cytotoxicity in Cancer Models : A study involving a series of quinazolinone-thiazole hybrids demonstrated that compounds similar to N-cyclopentyl derivative showed significant cytotoxicity in vitro against MCF-7 and HT-29 cells. The mechanism was linked to apoptosis induction via caspase activation .
  • Anti-inflammatory Effects : In a rat model of ulcerative colitis, compounds with similar structural motifs exhibited protective effects comparable to dexamethasone, suggesting potential use in inflammatory diseases .

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